(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC18642998
Molecular Formula: C9H10F3NO5
Molecular Weight: 269.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO5 |
|---|---|
| Molecular Weight | 269.17 g/mol |
| IUPAC Name | (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)/t3-,4-,6-;/m0./s1 |
| Standard InChI Key | QOLUCNMESQIQBI-NXYGYYFTSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H](C1=O)CN[C@@H]2C(=O)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Stereochemical Features
Bicyclic Core Architecture
The azabicyclo[3.2.0]heptane system consists of a fused four-membered β-lactam ring and a five-membered pyrrolidine-like ring. The 1S,2S,5R configuration imposes specific spatial constraints, stabilizing the β-lactam moiety against enzymatic degradation . Key structural attributes include:
Trifluoroacetic Acid Interaction
The TFA counterion enhances solubility in polar solvents (e.g., DMSO, methanol) through ionic interactions with the carboxylic acid group. This salt formation also stabilizes the compound during storage, as evidenced by recommended storage at -80°C for long-term preservation .
Synthesis and Purification
Synthetic Routes
The synthesis involves a multi-step process starting from (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (penicillin-derived core) . Key steps include:
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Condensation: Reaction with 2-mercaptobenzothiazole in toluene under reflux to form azetidinonedisulfide intermediates .
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Oxidation: Treatment with potassium permanganate in acetic acid to introduce sulfone groups .
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Salt Formation: Complexation with TFA in anhydrous conditions to yield the final product .
Purification Challenges
Chromatographic separation (HPLC) is critical due to the presence of stereoisomers and byproducts. The rel-(1S,2S,5R) designation indicates a racemic mixture requiring chiral stationary phases for resolution .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 269.17 g/mol |
| Melting Point | Decomposes above 200°C |
| Solubility | ≥10 mg/mL in DMSO |
| Stability | Stable at -80°C for 6 months |
The TFA salt form significantly lowers the pKa of the carboxylic acid group (from ~2.5 to <1), enhancing aqueous solubility at physiological pH .
Applications in Pharmaceutical Research
β-Lactamase Inhibition
The bicyclic core mimics penicillin-binding proteins (PBPs), competitively inhibiting β-lactamase enzymes. This activity is enhanced by the electron-withdrawing trifluoroacetyl group, which destabilizes the enzyme-substrate complex .
Synthetic Intermediate
The compound serves as a precursor for tazobactam analogs, where the TFA group is displaced by sulfone or triazole moieties to enhance pharmacokinetic properties .
Spectroscopic Characterization
NMR Data
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